

# physicochemical properties of Imidazo[1,2-A]pyrimidin-7-amine

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## Compound of Interest

Compound Name: *Imidazo[1,2-A]pyrimidin-7-amine*

Cat. No.: B1322835

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An In-depth Technical Guide to the Physicochemical Properties of **Imidazo[1,2-a]pyrimidin-7-amine**

**Executive Summary:** This document provides a detailed overview of the core physicochemical properties of **Imidazo[1,2-a]pyrimidin-7-amine** (CAS No. 462651-80-5), a heterocyclic compound of significant interest in medicinal chemistry. The Imidazo[1,2-a]pyrimidine scaffold is a key structural component in a variety of pharmacologically active agents.[1][2]

Understanding the fundamental physicochemical characteristics of its derivatives is paramount for the rational design and development of new therapeutic candidates. This guide presents quantitative data, standardized experimental protocols for property determination, and visual workflows to illustrate key processes and relationships relevant to drug discovery professionals.

## Introduction

The Imidazo[1,2-a]pyrimidine nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of drugs with anxiolytic and anticonvulsant properties, such as Divaplon and Fasiplon.[1][3] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][4]

**Imidazo[1,2-a]pyrimidin-7-amine** serves as a crucial building block or pharmacophore in the synthesis of more complex molecules. A thorough characterization of its physicochemical properties is essential for predicting its behavior in biological systems, optimizing its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and guiding formulation strategies.

## Core Physicochemical Properties

The fundamental properties of **Imidazo[1,2-a]pyrimidin-7-amine** are summarized below.

These parameters are critical for assessing its drug-likeness and potential as a lead compound.

Property	Value	Source / Method
CAS Number	462651-80-5	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>4</sub>	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	134.14 g/mol	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Appearance	Light brown to brown solid	<a href="#">[6]</a>
Melting Point	Data not available for parent compound. Derivatives show a wide range (e.g., 175-266 °C).	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Boiling Point	Data not available.	
pKa	7.68 ± 0.30	<a href="#">[6]</a> (Predicted)
logP (o/w)	Data not available.	
Aqueous Solubility	Data not available.	
Hydrogen Bond Donors	1	(Calculated)
Hydrogen Bond Acceptors	4	(Calculated)
Rotatable Bonds	0	(Calculated)

## Significance of Physicochemical Properties in Drug Development

The quantitative values presented in the table are not mere data points; they are critical indicators of a compound's potential success as a drug.

- pKa (Ionization Constant): The predicted pKa of 7.68 suggests that **Imidazo[1,2-a]pyrimidin-7-amine** is a weak base.[\[6\]](#) This is a crucial parameter as it dictates the charge

state of the molecule at different physiological pH values, which in turn significantly influences its solubility, permeability across biological membranes, and binding to target proteins.

- **Lipophilicity (logP):** The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. This property governs its ability to cross lipid bilayers (like the intestinal wall and the blood-brain barrier), its binding to plasma proteins, and its potential for metabolic clearance. An optimal logP range is often sought to balance membrane permeability with aqueous solubility.
- **Solubility:** Aqueous solubility is a prerequisite for absorption and distribution in the body. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.
- **Molecular Weight & Structural Features:** A low molecular weight (<500 g/mol), a limited number of rotatable bonds, and balanced hydrogen bond donor/acceptor counts are hallmarks of "drug-like" molecules as described by Lipinski's Rule of Five, which correlates these properties with oral bioavailability.

## Standardized Experimental Protocols

While some properties for the parent amine are predicted, the following sections detail standardized, high-throughput methods used in the pharmaceutical industry to experimentally determine these critical parameters for its derivatives and other drug candidates.

### Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant of a known concentration is added, allowing for the determination of the acid dissociation constant.

Protocol:

- **Preparation:** A stock solution of the test compound (e.g., 1-5 mg) is prepared in a suitable solvent (e.g., water, methanol, or DMSO). An aliquot is then added to a thermostated titration vessel containing an electrolyte solution (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM. The solution is purged with an inert gas like argon to remove dissolved CO<sub>2</sub>.

- **Titration:** The solution is titrated with standardized HCl to a low pH (e.g., pH 2.0) and then back-titrated with standardized KOH to a high pH (e.g., pH 12.0).
- **Data Acquisition:** The pH of the solution is recorded after each incremental addition of the titrant using a calibrated pH electrode.
- **Analysis:** The equivalence points are determined from the titration curve, often by analyzing the first or second derivative of the curve. The pKa is calculated from the pH at the half-equivalence point. For multi-ionizable compounds, specialized software is used to deconvolve the titration data and assign pKa values.

## Determination of logP by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

### Protocol:

- **Phase Preparation:** Equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mixed and allowed to saturate for 24 hours to create pre-saturated solvents.
- **Compound Addition:** A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).
- **Partitioning:** The two phases are combined in a vessel, which is then shaken or stirred vigorously for a set period (e.g., 2-4 hours) to allow the compound to partition between the two layers until equilibrium is reached.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
- **Quantification:** A precise aliquot is carefully removed from each layer. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as HPLC-UV or LC-MS.

- Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

## Determination of Aqueous Solubility

Aqueous solubility can be measured under kinetic or thermodynamic conditions. The thermodynamic shake-flask method is considered the gold standard.

Protocol:

- Sample Preparation: An excess amount of the solid compound (crystalline powder) is added to a known volume of a specific aqueous buffer (e.g., PBS, pH 7.4) in a vial.
- Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
- Separation of Solid: The resulting suspension is filtered (using a low-binding filter, e.g., 0.45 µm PVDF) or centrifuged at high speed to remove all undissolved particles.
- Quantification: The concentration of the compound in the clear filtrate or supernatant is measured, usually by HPLC-UV or LC-MS, against a standard calibration curve.
- Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

## Visualized Workflows and Relationships

To better illustrate the context of these properties, the following diagrams outline common workflows and conceptual relationships in drug discovery.

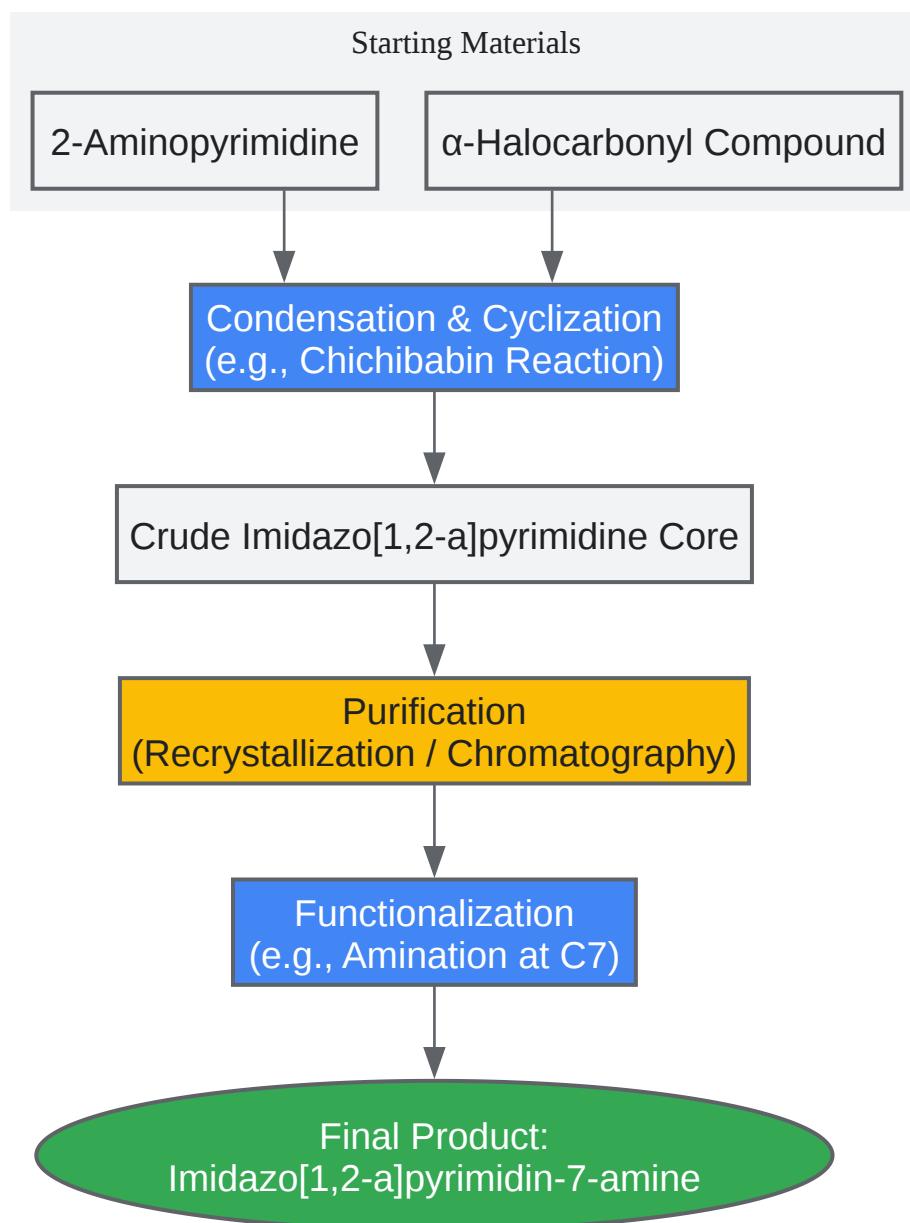


Figure 1. Generalized Synthesis Workflow

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Generalized synthesis workflow for Imidazo[1,2-a]pyrimidines.

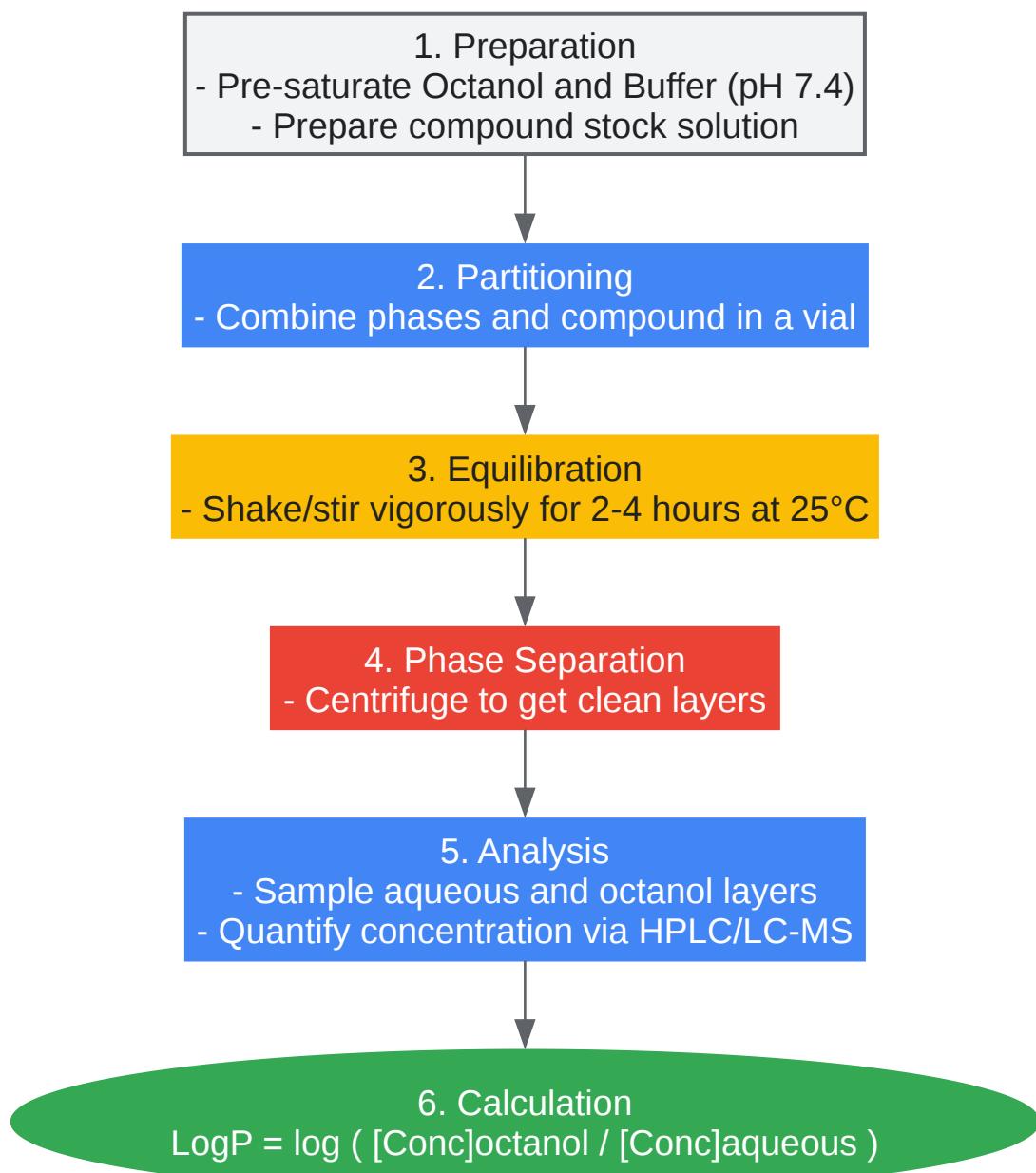


Figure 2. Shake-Flask LogP Determination

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Experimental workflow for LogP determination via the shake-flask method.

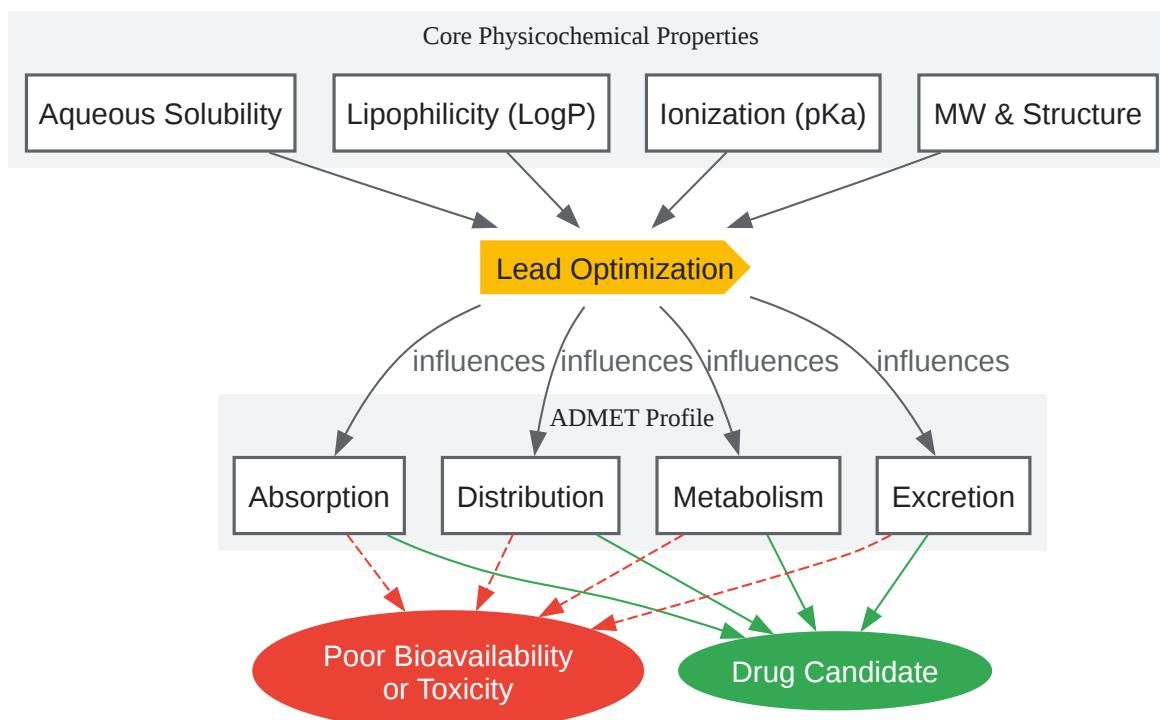


Figure 3. Role of Physicochemical Properties in Drug Discovery

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Role of physicochemical properties in early-stage drug discovery.

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